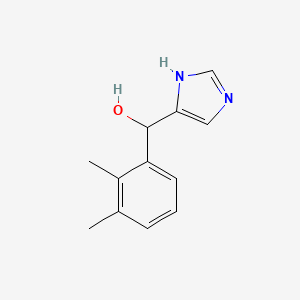

(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol

Description

(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol (CAS: 78892-33-8) is a hydroxylated imidazole derivative with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.26 g/mol. It is recognized as Hydroxymedetomidine, a pharmacopeial impurity of Dexmedetomidine, a selective α₂-adrenergic agonist used in sedation . Key physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 452.2±40.0 °C, and a calculated logP (octanol-water partition coefficient) of 1.28, indicating moderate lipophilicity .

Properties

IUPAC Name |

(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7,12,15H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCKVXIQIZUDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C2=CN=CN2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78892-33-8 | |

| Record name | α-(2,3-Dimethylphenyl)-1H-imidazole-5-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX8ZH48V8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol typically involves the formation of the imidazole ring followed by the attachment of the phenyl and methanol groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol can undergo several types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as halogens and nitrating agents can be used for electrophilic substitution.

Major Products

Oxidation: Produces (2,3-dimethylphenyl)(1H-imidazol-5-yl)carboxylic acid.

Reduction: Produces (2,3-dimethylphenyl)(1H-imidazol-5-yl)methane.

Substitution: Produces various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various proteins and enzymes makes it a valuable tool in understanding biological pathways .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. For example, it is an impurity of Detomidine, an α-Adrenoceptor agonist with sedative and analgesic activity.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .

Mechanism of Action

The mechanism of action of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, modulating their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol | 78892-33-8 | C₁₂H₁₄N₂O | 202.26 | Parent compound; hydroxyl group |

| 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-5-yl)ethanol | 86347-12-8 | C₁₃H₁₆N₂O | 216.28 | Ethanol substitution (CH₂CH₃) |

| (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone | ACI 046211 | C₁₂H₁₂N₂O | 200.24 | Ketone group (C=O) instead of hydroxyl |

| 1-(1-Benzyl-1H-imidazol-5-yl)-1-(2,3-dimethylphenyl)ethanol | 2250243-44-6 | C₂₀H₂₂N₂O | 306.40 | Benzyl group on imidazole |

Key Observations :

- Methanone Analog (ACI 046211): The ketone group enhances electron-withdrawing effects, reducing solubility in polar solvents compared to the hydroxylated parent compound .

- Benzyl-Substituted Analog (CAS 2250243-44-6) : The benzyl group introduces steric bulk, likely impacting receptor binding affinity and blood-brain barrier penetration .

Key Observations :

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

| Property | This compound | Ethanol Derivative | Methanone Analog |

|---|---|---|---|

| logP | 1.28 | ~1.5 (estimated) | ~2.0 (estimated) |

| Solubility | Moderate in polar solvents | Lower than parent | Poor in water |

| Boiling Point (°C) | 452.2 | ~460 (estimated) | 435 (estimated) |

Key Observations :

- The hydroxyl group in the parent compound enhances water solubility compared to the methanone analog, which is critical for intravenous formulations .

- Ethanol derivatives exhibit intermediate solubility, balancing lipophilicity and polarity .

Biological Activity

(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol is a compound with significant potential in pharmaceutical applications due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is CHNO. The compound features a dimethyl-substituted phenyl group and an imidazole moiety, which contribute to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological macromolecules, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism.

Key Biochemical Interactions:

- Cytochrome P450 Enzymes : Modulates the metabolism of drugs and endogenous compounds.

- Cell Signaling Pathways : Affects pathways such as MAPK/ERK, influencing cell proliferation and survival.

- Gene Expression : Alters the expression of specific genes, impacting protein synthesis and cellular responses.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding : The compound can bind to the active sites of enzymes, leading to inhibition or activation depending on the target.

- Transcription Factor Interaction : Influences gene transcription by interacting with regulatory proteins.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Demonstrated antibacterial and antimycobacterial properties.

- Anti-inflammatory Effects : Shown to reduce inflammation in various models.

- Antitumor Potential : Exhibits cytotoxic effects against cancer cell lines .

Case Studies

- Anti-cancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant inhibition of cell proliferation, with IC values in the low micromolar range .

- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, suggesting potential as an antibacterial agent.

Data Table: Biological Activities Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Moderate | |

| Antitumor | IC ~ 10 µM | |

| Anti-inflammatory | Significant reduction |

Applications in Medicine

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via nucleophilic addition or condensation reactions. For example, coupling 2,3-dimethylphenylmagnesium bromide with 1H-imidazole-5-carbaldehyde under anhydrous conditions (THF, –78°C to room temperature) followed by reduction with NaBH4 or LiAlH4 yields the methanol derivative. Solvent choice (e.g., DMF vs. THF) and catalyst selection (e.g., Pd/C for hydrogenation) critically affect stereochemical outcomes and purity .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Characterize intermediates using (e.g., δ 7.2–7.4 ppm for aromatic protons) and FTIR (O-H stretch at ~3200 cm) .

Q. How is the compound structurally characterized, and what spectroscopic techniques resolve ambiguities in its stereochemistry?

- Methodology : Use single-crystal X-ray diffraction (SHELX programs ) for absolute configuration determination. Complementary techniques include , high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, intramolecular hydrogen bonding between the imidazole N-H and methanol O-H groups is confirmed via (broad peak at δ 5.2 ppm) and XRD .

Q. What is the pharmacological relevance of this compound in current research?

- Methodology : The compound is a key intermediate or impurity in α2-adrenergic agonists like Medetomidine . Assess receptor binding affinity via radioligand assays (e.g., -clonidine displacement) and in vitro functional assays (cAMP inhibition in HEK293 cells expressing α2A receptors) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 40–75%) be resolved through mechanistic studies?

- Methodology : Perform density functional theory (DFT) calculations to map energy barriers for critical steps (e.g., Grignard addition). Compare experimental yields under varying conditions (e.g., temperature, solvent polarity) to identify rate-limiting steps. Use kinetic isotope effects (KIE) or Hammett plots to probe transition states .

Q. What strategies optimize crystallization conditions for high-resolution structural studies?

- Methodology : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., chiral resolving agents) to improve crystal quality. Utilize SHELXC/D/E pipelines for phase determination in cases of twinning or weak diffraction. Monitor crystal growth via polarized light microscopy to avoid polymorphic contamination .

Q. How does the compound interact with biological targets at the molecular level?

- Methodology : Conduct molecular docking (AutoDock Vina) and molecular dynamics simulations using crystal structures of α2-adrenergic receptors (PDB ID: 6PWC). Validate binding poses via site-directed mutagenesis (e.g., Asp113Ala in the receptor’s orthosteric site) .

Q. What analytical methods detect and quantify trace impurities in pharmaceutical formulations containing this compound?

- Methodology : Employ UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) for impurity profiling. Validate methods per ICH Q3A guidelines, focusing on limit of detection (LOD < 0.05%) and specificity against structurally related analogs (e.g., medetomidine derivatives) .

Q. How do electronic effects of substituents (e.g., methyl groups on the phenyl ring) influence the compound’s stability and reactivity?

- Methodology : Compare Hammett σ values for substituents to correlate with degradation rates (e.g., oxidative stability in accelerated aging studies). Use cyclic voltammetry to assess redox behavior and DFT-calculated HOMO/LUMO energies to predict susceptibility to nucleophilic/electrophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.